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Itraconazole is a triazole antifungal agent widely used to treat infections caused by Candida

albicans. Its primary mechanism of action is the inhibition of lanosterol 14-α-demethylase, an

enzyme encoded by the ERG11 gene, which is crucial for ergosterol biosynthesis.[1][2]

Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts

membrane integrity and function, ultimately inhibiting fungal growth.[1][3] However, the

emergence of Itraconazole resistance in C. albicans poses a significant clinical challenge. This

resistance is not caused by a single mechanism but is a multifactorial phenomenon involving

several genetic and cellular alterations.[4][5]

The primary mechanisms contributing to Itraconazole resistance can be categorized as follows:

Alterations in the Drug Target: This involves either the overexpression of the ERG11 gene or

the acquisition of point mutations within it.[5][6]

ERG11 Overexpression: An increased amount of the target enzyme, lanosterol 14-α-

demethylase, requires higher concentrations of Itraconazole to achieve an inhibitory effect.

[4][7] This overexpression is often driven by gain-of-function (GOF) mutations in the

transcription factor UPC2 (Upstream Pathway Component 2), which regulates the

expression of several ergosterol biosynthesis genes, including ERG11.[6][8][9]
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Point Mutations in ERG11: Specific amino acid substitutions in the Erg11 protein can

reduce its binding affinity for Itraconazole.[6][7] These mutations allow the enzyme to

continue functioning even in the presence of the drug.[5] Common mutation "hot-spot"

regions have been identified in the Erg11 protein.[1][6]

Increased Drug Efflux: Overexpression of membrane transporter proteins actively pumps

Itraconazole out of the fungal cell, reducing its intracellular concentration.[5][10]

ATP-Binding Cassette (ABC) Transporters: The most significant of these are Cdr1p and

Cdr2p (Candida Drug Resistance 1 and 2). Their overexpression is a major contributor to

azole resistance.[6][11] The transcription factor Tac1p (Transcriptional Activator of CDR

genes) regulates CDR1 and CDR2, and gain-of-function mutations in TAC1 lead to their

constitutive overexpression.[4][6]

Major Facilitator Superfamily (MFS) Transporters: Mdr1p (Multidrug Resistance 1) is

another important efflux pump. Its overexpression is primarily associated with resistance to

fluconazole but can contribute to cross-resistance with other azoles.[12][13]

Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the

ergosterol pathway can provide an alternative route to resistance. A key example is the

inactivation of the ERG3 gene, which encodes sterol Δ-5,6-desaturase.[2][4] This prevents

the formation of a toxic sterol intermediate that accumulates when Erg11p is inhibited by

azoles, allowing the fungus to survive, albeit with an altered membrane composition.[6][14]

Biofilm Formation:C. albicans can form biofilms, which are structured communities of cells

embedded in an extracellular matrix.[10] This matrix can act as a barrier, preventing the drug

from reaching the fungal cells. Additionally, genes associated with both efflux pumps (CDR1,

CDR2) and biofilm formation (e.g., ALS3) are often found to be upregulated in resistant

isolates.[11][15][16]

Data Presentation
Table 1: Key Genes Associated with Itraconazole
Resistance in C. albicans

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8519031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4291385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12205959/
https://www.mdpi.com/2073-4409/12/22/2655
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12205959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7074842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519031/
https://pubmed.ncbi.nlm.nih.gov/40855185/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2016.02173/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC166077/
https://pubmed.ncbi.nlm.nih.gov/28295690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC166068/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2016.02173/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519031/
https://pubmed.ncbi.nlm.nih.gov/12878500/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7074842/
https://pubmed.ncbi.nlm.nih.gov/40855185/
https://www.researchgate.net/publication/394942016_Overexpression_of_efflux_pump_and_biofilm_associated_genes_in_itraconazole_resistant_Candida_albicans_isolates_causing_onychomycosis
https://www.semanticscholar.org/paper/Overexpression-of-efflux-pump-and-biofilm-genes-in-Nouraei-Amirzadeh/39a00d628ce6e8275f4e93b2aa7194bee2f58497
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825917?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene Protein Product Function
Resistance
Mechanism

ERG11
Lanosterol 14-α-

demethylase

Enzyme in the

ergosterol

biosynthesis pathway;

target of azoles.[1][2]

Overexpression or

point mutations

reducing drug binding

affinity.[5][6][7]

CDR1 ABC Transporter

Efflux pump that

expels azoles from the

cell.[6]

Overexpression,

leading to reduced

intracellular drug

concentration.[11]

CDR2 ABC Transporter

Efflux pump that

expels azoles from the

cell.[6]

Overexpression, often

co-regulated with

CDR1.[11][13]

MDR1 MFS Transporter

Efflux pump primarily

associated with

fluconazole

resistance.[12]

Overexpression,

contributing to

multidrug resistance.

[13]

UPC2
Zinc-cluster

Transcription Factor

Regulates expression

of ERG genes,

including ERG11.[8]

Gain-of-function

mutations leading to

constitutive

overexpression of

ERG11.[6][9]

TAC1
Zinc-cluster

Transcription Factor

Regulates expression

of CDR1 and CDR2.

[4]

Gain-of-function

mutations leading to

constitutive

overexpression of

efflux pumps.[6]

ERG3
Sterol Δ-5,6-

desaturase

Enzyme in the late

stages of ergosterol

biosynthesis.[2]

Inactivating mutations

prevent the formation

of toxic sterol

intermediates.[4][6]

[14]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.mdpi.com/2073-4409/12/22/2655
https://pmc.ncbi.nlm.nih.gov/articles/PMC166068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12205959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4291385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519031/
https://pubmed.ncbi.nlm.nih.gov/40855185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519031/
https://pubmed.ncbi.nlm.nih.gov/40855185/
https://pubmed.ncbi.nlm.nih.gov/28295690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC166077/
https://pubmed.ncbi.nlm.nih.gov/28295690/
https://pubmed.ncbi.nlm.nih.gov/22923048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519031/
https://journals.asm.org/doi/10.1128/ec.00215-12
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2016.02173/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC166068/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2016.02173/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519031/
https://pubmed.ncbi.nlm.nih.gov/12878500/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825917?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Example Data Summary for MIC Analysis

Isolate ID Itraconazole MIC (µg/mL)
Interpretation (based on
CLSI/EUCAST
breakpoints)

ATCC 90028 0.125 Susceptible

Clinical 1 0.06 Susceptible

Clinical 2 2 Resistant

Clinical 3 8 Resistant

Table 3: Example Data Summary for Gene Expression
Analysis (RT-qPCR)

Isolate ID
Relative ERG11
Expression (Fold
Change)

Relative CDR1
Expression (Fold
Change)

Relative UPC2
Expression (Fold
Change)

ATCC 90028 1.0 (Reference) 1.0 (Reference) 1.0 (Reference)

Clinical 1 1.2 0.9 1.1

Clinical 2 8.5 1.3 7.9

Clinical 3 4.1 15.2 1.3

Table 4: Example Data Summary for Efflux Pump Activity
Assay
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Isolate ID
Mean Fluorescence
Intensity (MFI)
without Glucose

MFI with Glucose
(Efflux)

% Efflux Activity

ATCC 90028 15,000 12,500 16.7%

Clinical 1 14,800 12,900 12.8%

Clinical 2 16,200 8,100 50.0%

Clinical 3 15,500 4,300 72.3%
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Caption: Overview of key mechanisms contributing to Itraconazole resistance in C. albicans.
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Caption: Ergosterol biosynthesis pathway showing Itraconazole's target and key resistance

points.
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Caption: Experimental workflow for investigating Itraconazole resistance in C. albicans.

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)
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Principle: The broth microdilution method determines the lowest concentration of an antifungal

agent that inhibits the visible growth of a microorganism. This protocol is based on the Clinical

and Laboratory Standards Institute (CLSI) M27-A3/S4 guidelines.[13][17][18]

Materials:

C. albicans isolates (test and quality control strains, e.g., ATCC 90028)

Itraconazole powder (analytical grade)

Dimethyl sulfoxide (DMSO)

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[19]

Sterile 96-well flat-bottom microtiter plates

Sterile water

Spectrophotometer

Incubator (35°C)

Micropipettes and sterile tips

Procedure:

Preparation of Itraconazole Stock Solution:

Dissolve Itraconazole powder in DMSO to create a high-concentration stock solution (e.g.,

1600 µg/mL). The final DMSO concentration in the wells should not exceed 1%.

Preparation of Inoculum:

Subculture the C. albicans isolates on Sabouraud Dextrose Agar (SDA) and incubate at

35°C for 24-48 hours to ensure purity and viability.

Select several colonies and suspend them in sterile water.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a

spectrophotometer (absorbance of 0.08-0.10 at 530 nm). This corresponds to

approximately 1-5 x 10⁶ CFU/mL.

Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum

concentration of 1-5 x 10³ CFU/mL.

Preparation of Microtiter Plates:

Prepare serial two-fold dilutions of Itraconazole in RPMI 1640 medium in a separate 96-

well plate or tubes. The final concentration range should typically span 0.016 to 16 µg/mL.

Dispense 100 µL of each Itraconazole dilution into the wells of the test plate.

Include a drug-free well (growth control) and an un-inoculated well (sterility control).

Inoculation and Incubation:

Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

The final volume in each well will be 200 µL.

Seal the plates or place them in a humidified chamber to prevent evaporation.

Incubate the plates at 35°C for 24-48 hours.

Reading the MIC:

The MIC is the lowest concentration of Itraconazole that causes a significant (≥50%)

reduction in turbidity compared to the growth control.[18] This can be determined visually

or with a microplate reader.

Protocol 2: Analysis of Gene Expression by RT-qPCR
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to

measure the mRNA levels of specific genes implicated in resistance (ERG11, CDR1, CDR2,

MDR1, UPC2, TAC1).[13][20] Gene expression levels in resistant isolates are compared to

those in a susceptible control, with a housekeeping gene (e.g., ACT1) used for normalization.

[20]
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Materials:

C. albicans isolates grown to mid-log phase in a suitable broth (e.g., YPD or SAB).[20]

RNA extraction kit (e.g., with hot phenol method or commercial kit).[21][22]

DNase I, RNase-free

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green or probe-based)

Primers for target genes and housekeeping gene (see Table 1)

Real-time PCR instrument (e.g., LightCycler)[20]

Nuclease-free water

Procedure:

RNA Extraction:

Harvest mid-log phase C. albicans cells by centrifugation.

Extract total RNA using a validated method. Mechanical disruption with glass beads is

often required to break the fungal cell wall.[23]

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by

agarose gel electrophoresis.

DNase Treatment:

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which

could lead to false-positive results.

cDNA Synthesis:

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase

enzyme and oligo(dT) or random primers, following the manufacturer's protocol.[23]
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Quantitative PCR (qPCR):

Prepare the qPCR reaction mix containing the cDNA template, forward and reverse

primers for a target gene (or housekeeping gene), qPCR master mix, and nuclease-free

water.

Run the reaction in a real-time PCR instrument. A typical cycling protocol includes an initial

denaturation step (e.g., 95°C for 5-10 min), followed by 40-50 cycles of denaturation (e.g.,

95°C for 10s), annealing (e.g., 60-62°C for 15s), and extension (e.g., 72°C for 10s).[20]

Include a melting curve analysis at the end of the run to verify the specificity of the

amplified product.

Data Analysis:

Determine the cycle threshold (Ct) value for each gene in each sample.

Calculate the relative gene expression using the ΔΔCt method.

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene

(ACT1) for each isolate (ΔCt = Ct_target - Ct_ACT1).

Calculate the difference between the ΔCt of the test isolate and the ΔCt of the

susceptible reference isolate (ΔΔCt = ΔCt_test - ΔCt_reference).

The fold change in expression is calculated as 2^(-ΔΔCt).

Protocol 3: Assessment of Efflux Pump Activity (Nile
Red Assay)
Principle: This assay measures the activity of efflux pumps by monitoring the extrusion of a

fluorescent substrate, Nile Red.[24][25] Nile Red is lipophilic and fluoresces intensely within the

cell membrane. Active efflux, an energy-dependent process, pumps the dye out of the cell,

leading to a decrease in cellular fluorescence that can be quantified by flow cytometry or

spectrofluorometry.[26][27]

Materials:
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C. albicans isolates

Phosphate-buffered saline (PBS)

Glucose (e.g., 2% solution)

Nile Red stock solution (e.g., 1-3.5 mM in DMSO)[24][26]

Flow cytometer or fluorescence microplate reader

Centrifuge

Procedure:

Cell Preparation:

Grow C. albicans isolates to the early or mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8).

Harvest a defined number of cells (e.g., equivalent to 15 OD₆₀₀ units) by centrifugation.[26]

Wash the cell pellet twice with PBS to remove any residual medium.

Dye Loading (Accumulation Phase):

Resuspend the cells in PBS containing 2% glucose.

Add Nile Red to a final concentration of 6-7.5 µM.[26][27]

Incubate with agitation at 30°C for 30 minutes to allow the cells to load the dye.

Efflux Measurement (Extrusion Phase):

This step is often integrated with the loading phase in energized cells. The key is to

compare fluorescence in an energized (with glucose) vs. a de-energized (without glucose

or with an inhibitor) state to isolate the contribution of active efflux.

To measure the rate of efflux, cells can first be loaded with the dye in the absence of an

energy source (or in the presence of an inhibitor like 2-deoxy-D-glucose).[27]
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After loading, wash the cells and resuspend them in PBS.

Initiate efflux by adding glucose (e.g., 20 mM final concentration).[27]

Immediately begin measuring the fluorescence over time (e.g., every minute for 10-60

minutes) using a flow cytometer or a plate reader.

Data Analysis:

Measure the mean fluorescence intensity (MFI) of the cell population.

A significant decrease in fluorescence upon the addition of glucose indicates active efflux.

Compare the fluorescence levels or the rate of fluorescence decrease between

susceptible and resistant isolates. Resistant isolates with overactive efflux pumps will

show a faster and more pronounced decrease in fluorescence.[11][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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